Allyl(chloromethyl) sulfide
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Overview
Description
Allyl(chloromethyl) sulfide is an organic compound characterized by the presence of an allyl group (−CH2−HC=CH2) and a chloromethyl group (−CH2Cl) attached to a sulfur atom
Mechanism of Action
Target of Action
Allyl(chloromethyl) sulfide, also known as 3-(chloromethylsulfanyl)prop-1-ene, is an organosulfur compound It’s known that organosulfur compounds, in general, have a significant impact on cellular thiols and certain cellular proteins .
Mode of Action
The mode of action of this compound involves electrophilic substitution of unsaturated silanes . This process involves the attack of an electrophile on an allyl group, leading to the incorporation of an allyl or vinyl group at the electrophilic center after the loss of the silyl group . The electron-releasing strength of the carbon-silicon bond is large, controlling the site of reaction and stereoselectivity .
Biochemical Pathways
They have been reported to have antimicrobial and anticancer activities, which are related to their rich organosulfur compounds .
Pharmacokinetics
Detailed pharmacokinetic parameters and studies on this compound, especially as an anticancer agent, are still limited .
Result of Action
Organosulfur compounds are known to have significant therapeutic benefits, including cardiovascular, antihypertensive, cholesterol-lowering, antimicrobial, antifungal, anticancer, and immune-modulatory activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the thermal decomposition of allyl sulfides has been studied both experimentally and computationally . It was found that sulfides react faster than the homologous ethers and that the substituent groups with the capacity to delocalize charge increase the reaction rate .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl(chloromethyl) sulfide can be synthesized through several methods. One common approach involves the reaction of allyl chloride with sodium sulfide in an aqueous medium. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent used.
Substitution: The chloromethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Corresponding substituted products (e.g., amines, ethers).
Scientific Research Applications
Allyl(chloromethyl) sulfide has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form bioactive compounds.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Allyl chloride: Similar in structure but lacks the sulfur atom.
Chloromethyl methyl sulfide: Contains a methyl group instead of an allyl group.
Allyl methyl sulfide: Contains a methyl group instead of a chloromethyl group.
Uniqueness: Allyl(chloromethyl) sulfide is unique due to the presence of both an allyl group and a chloromethyl group attached to a sulfur atom. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
Properties
IUPAC Name |
3-(chloromethylsulfanyl)prop-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClS/c1-2-3-6-4-5/h2H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKHMXAZBAGPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51486-48-7 |
Source
|
Record name | 3-[(chloromethyl)sulfanyl]prop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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